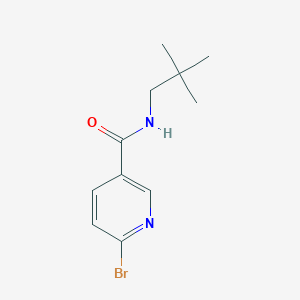

6-bromo-N-(2,2-dimethylpropyl)pyridine-3-carboxamide

Description

Structural Characterization

IUPAC Nomenclature and Systematic Identification

The compound’s IUPAC name is derived from its parent structure, pyridine-3-carboxamide, with two key substituents:

- 6-Bromo : A bromine atom attached to the pyridine ring at position 6.

- N-(2,2-Dimethylpropyl) : A neopentyl group (2,2-dimethylpropyl) bonded to the carboxamide nitrogen.

The systematic identification includes:

| Property | Value |

|---|---|

| CAS Number | 1242268-19-4 |

| Molecular Formula | C₁₁H₁₅BrN₂O |

| Molecular Weight | 271.16 g/mol |

The neopentyl group (C(CH₃)₃CH₂) contributes significant steric bulk, influencing molecular conformation and reactivity.

Molecular Geometry and Conformational Analysis

The pyridine ring adopts a planar, conjugated geometry due to aromatic stabilization. Key features include:

- Carboxamide Group : A planar structure with resonance between the carbonyl (C=O) and amide (N–H) groups.

- 6-Bromo Substituent : Electron-withdrawing bromine atom at position 6, which meta-directs electrophilic substitution and induces slight ring distortion.

- Neopentyl Substituent : A bulky C(CH₃)₃CH₂ group attached to the amide nitrogen, creating steric hindrance that restricts free rotation.

Conformational Implications :

Crystallographic Data and Solid-State Arrangement

No direct crystallographic data for this compound were found in the provided sources. However, insights can be inferred from analogous pyridine-3-carboxamide derivatives:

- Hydrogen Bonding : The amide N–H group can participate in intermolecular hydrogen bonding with electron-deficient atoms (e.g., oxygen or nitrogen) in neighboring molecules.

- Molecular Packing : Bulky neopentyl groups may disrupt close packing, favoring a more open crystal lattice. Bromine’s larger atomic size could further influence van der Waals interactions.

Spectroscopic Fingerprinting

While specific spectral data for this compound are not available, characteristic patterns for pyridine-3-carboxamide derivatives can be extrapolated:

Infrared (IR) Spectroscopy

| Vibration | Expected Wavenumber (cm⁻¹) | Source |

|---|---|---|

| Amide I (C=O stretch) | ~1650–1700 | |

| Amide II (N–H bend) | ~1550–1600 | |

| N–H stretch | ~3300–3500 (broad) |

Nuclear Magnetic Resonance (NMR)

| Proton Environment | Expected δ (ppm) | Multiplicity | Source |

|---|---|---|---|

| Pyridine (H-4) | ~7.5–8.0 | Doublet | |

| Pyridine (H-5) | ~7.2–7.5 | Triplet | |

| Neopentyl CH₂ | ~1.0–1.5 | Singlet | |

| Amide NH | ~8.0–8.5 | Broad singlet |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The pyridine ring’s π→π* transition typically absorbs in the 250–300 nm range, with bromine’s electron-withdrawing effect potentially shifting λₘₐₓ to longer wavelengths.

Comparative Analysis with Pyridine-3-Carboxamide Derivatives

A comparison with structurally related compounds highlights the influence of substituents:

Electronic and Steric Effects :

- Bromine Position : The 6-position bromine in the target compound creates a meta-electronic environment, whereas 5-bromo derivatives have para-directing effects.

- N-Substituent : The neopentyl group’s bulkiness (vs. dimethyl or hydrogen) significantly impacts solubility and reactivity in cross-coupling reactions.

Properties

IUPAC Name |

6-bromo-N-(2,2-dimethylpropyl)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2O/c1-11(2,3)7-14-10(15)8-4-5-9(12)13-6-8/h4-6H,7H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEAHOFMAKWSCTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CNC(=O)C1=CN=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of Pyridine Derivative

- Bromination at the 6-position of pyridine rings is typically achieved using brominating agents such as bromine (Br2), N-bromosuccinimide (NBS), or related reagents.

- The reaction is conducted in organic solvents like chloroform, dichloromethane, or tetrahydrofuran (THF) at temperatures ranging from 0 °C to room temperature.

- For example, bromination of azaindole derivatives (structurally related to pyridines) with bromine or NBS in chloroform or dichloromethane has been reported to occur efficiently within 10 minutes to 1 hour, yielding brominated intermediates suitable for further functionalization.

Preparation of Pyridine-3-carboxylic Acid Derivatives

- The carboxylic acid functionality at the 3-position can be introduced or derived from methyl esters or diacid precursors.

- Conversion of pyridine-3-carboxylic acids to acid chlorides is commonly performed by refluxing with thionyl chloride (SOCl2) for several hours (e.g., 3 hours at reflux), followed by removal of excess SOCl2 under reduced pressure to yield acid chlorides as reactive intermediates.

- This acid chloride intermediate facilitates subsequent amide bond formation.

Amide Bond Formation with 2,2-Dimethylpropylamine

- The acid chloride intermediate is reacted with 2,2-dimethylpropylamine (neopentylamine) to form the corresponding amide.

- The reaction is typically carried out in anhydrous solvents such as tetrahydrofuran (THF), dichloromethane, or methanol under controlled temperature conditions.

- Base additives (e.g., triethylamine) may be used to scavenge the generated HCl and drive the reaction to completion.

- The amide product is isolated by filtration, washing, and drying, often yielding high purity compounds without requiring extensive purification.

Representative Experimental Procedure

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1. Bromination | 6-substituted pyridine derivative + NBS or Br2 in CHCl3 or DCM, 0 °C to RT, 10 min to 1 h | Selective bromination at 6-position | High regioselectivity, mild conditions |

| 2. Acid Chloride Formation | Pyridine-3-carboxylic acid + SOCl2, reflux 3 h | Conversion to acid chloride intermediate | Quantitative conversion confirmed by $$^{19}F$$ NMR or TLC |

| 3. Amide Coupling | Acid chloride + 2,2-dimethylpropylamine + base (e.g., Et3N), solvent THF or DCM, RT | Formation of this compound | High yield, product isolated by filtration and drying |

Analytical and Purification Techniques

- Purification is commonly achieved by recrystallization or chromatographic methods such as preparative HPLC using solvents like ethyl acetate/cyclohexane mixtures.

- Characterization includes NMR spectroscopy, mass spectrometry, and melting point determination to confirm structure and purity.

- The purity of intermediates and final products is often above 90%, with yields ranging from 67% to 91% depending on the step and scale.

Research Findings and Optimization Notes

- The choice of brominating agent and solvent critically affects regioselectivity and yield of bromination.

- Use of SOCl2 for acid chloride formation is efficient and widely adopted, but care must be taken to remove excess reagent to avoid side reactions.

- Amide bond formation proceeds smoothly under mild conditions and can be optimized by adjusting stoichiometry and base equivalents.

- The reaction sequence is amenable to scale-up with reproducible yields and purity.

- Alternative methods such as direct coupling of carboxylic acid with amine using coupling reagents (e.g., EDC, HATU) may be explored but are less documented for this specific compound.

Summary Table of Preparation Methods

| Preparation Stage | Common Reagents/Conditions | Key Considerations | Typical Yield (%) |

|---|---|---|---|

| Bromination | NBS or Br2, CHCl3/DCM, 0 °C to RT | Regioselectivity, reaction time | >80 |

| Acid Chloride Formation | SOCl2, reflux 3 h | Complete conversion, removal of SOCl2 | Quantitative |

| Amide Formation | 2,2-dimethylpropylamine, base, THF/DCM | Stoichiometry, mild conditions | 70–90 |

| Purification | Recrystallization, HPLC (ethyl acetate/cyclohexane) | High purity isolation | >90 purity |

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-N-(2,2-dimethylpropyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The bromine atom can be oxidized to form a bromine oxide derivative.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base.

Major Products Formed:

Oxidation: Bromine oxide derivatives.

Reduction: Amine derivatives.

Substitution: Hydroxyl or amino derivatives.

Scientific Research Applications

6-Bromo-N-(2,2-dimethylpropyl)pyridine-3-carboxamide has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: It can be used as a probe in biological studies to understand cellular processes.

Industry: It can be used in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism by which 6-bromo-N-(2,2-dimethylpropyl)pyridine-3-carboxamide exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Halogen-Substituted Pyridine Carboxamides

Key Observations :

- Chloro analogs may exhibit lower steric hindrance but reduced electrophilicity compared to brominated derivatives.

- Functional Groups : The aldehyde group in 6-bromo-2-chloronicotinaldehyde enhances its utility in condensation reactions, whereas carboxamide derivatives are more suited for drug design due to hydrogen-bonding capabilities .

Pyridine Derivatives with Modified Side Chains

Key Observations :

- Side Chain Complexity : Losmapimod’s cyclopropylcarbamoyl and fluorine substituents contribute to its higher molecular weight and specificity as a kinase inhibitor, contrasting with the simpler neopentyl group in the target compound.

- Solubility Modifiers : The hydroxyl group in N-(2-bromo-5-hydroxypyridin-3-yl)pivalamide likely improves aqueous solubility compared to purely hydrophobic side chains .

Non-Pyridine Core Analogs

Key Observations :

- Phosphorus-Containing Analogs : Compounds like 2,2-dimethylpropyl phosphoramidocyanidate diverge significantly in application, emphasizing the role of the pyridine core in medicinal chemistry .

Biological Activity

6-Bromo-N-(2,2-dimethylpropyl)pyridine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a bromine atom and a carboxamide group, which is known to influence its biological properties. The presence of the bulky dimethylpropyl group may enhance lipophilicity, potentially affecting its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Anticancer Activity : Compounds with similar structures have shown potential in inhibiting cancer cell proliferation.

- Antimicrobial Properties : Some derivatives demonstrate significant antibacterial activity against various pathogens.

Anticancer Activity

A study evaluated the effects of various pyridine derivatives on the proliferation of cancer cells. The results indicated that this compound exhibited notable inhibitory effects on cell lines such as MDA-MB-231 (triple-negative breast cancer) and A549 (lung cancer) cells. The mechanism appears to involve the inhibition of FOXM1, a transcription factor associated with tumor growth.

Table 1: IC50 Values of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 15 | FOXM1 inhibition |

| A549 | 20 | Apoptosis induction |

Antimicrobial Activity

In another study focusing on antimicrobial properties, this compound was tested against several bacterial strains. The compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

The biological activity of this compound is thought to be mediated through several mechanisms:

- Inhibition of Key Enzymes : The compound may inhibit specific enzymes involved in cell proliferation.

- Modulation of Signaling Pathways : It potentially affects signaling pathways related to apoptosis and cell cycle regulation.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-bromo-N-(2,2-dimethylpropyl)pyridine-3-carboxamide, and what are the critical reaction parameters?

- Methodology : The compound is typically synthesized via multi-step reactions involving halogenation and amidation. For example, bromination of pyridine derivatives followed by coupling with 2,2-dimethylpropylamine under carbodiimide-mediated conditions (e.g., EDC/HOBt). Key parameters include temperature control (0–25°C), anhydrous solvents (e.g., DMF or THF), and stoichiometric ratios to minimize byproducts like unreacted bromopyridine intermediates .

- Characterization : Confirm purity via HPLC (>95%) and structural identity using /-NMR, IR (amide C=O stretch ~1650 cm), and HRMS .

Q. What are the solubility and formulation challenges for this compound in biological assays?

- Methodology : The compound’s solubility varies with solvent polarity. In DMSO, solubility is high (~76 mg/mL), while aqueous solubility is limited (<1 mg/mL). For in vitro assays, prepare stock solutions in DMSO and dilute in PBS or cell culture media (final DMSO ≤0.1% to avoid cytotoxicity). Use sonication or mild heating (37°C) to enhance dissolution .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets like kinases or receptors?

- Methodology : Perform molecular docking (e.g., AutoDock Vina) using the bromopyridine core and amide group as pharmacophores. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinity (K). Compare results with analogs like 6-chloro-N-(2,2-dimethylpropyl)pyridine-3-carboxamide to assess halogen effects .

Q. What strategies optimize yield in large-scale synthesis while minimizing impurities?

- Methodology : Use flow chemistry for precise control of bromination steps (e.g., Br or NBS in a microreactor). Monitor intermediates via inline FTIR or LC-MS. Purify via recrystallization (ethyl acetate/hexane) or column chromatography (silica gel, gradient elution with EtOAc/hexane). Impurities like de-brominated byproducts can be reduced by optimizing stoichiometry and reaction time .

Q. How do structural modifications (e.g., substituent variations) impact the compound’s biological activity?

- Methodology : Synthesize derivatives (e.g., replacing Br with Cl or altering the alkyl group) and test in enzyme inhibition assays (e.g., p38 MAPK). Compare IC values and perform QSAR (quantitative structure-activity relationship) analysis to identify critical substituents. For example, bulkier groups (e.g., 2,2-dimethylpropyl) may enhance target selectivity over off-target kinases .

Data Contradiction & Validation

Q. How to resolve discrepancies in reported solubility or stability data for this compound?

- Methodology : Replicate experiments under standardized conditions (e.g., USP buffer systems, 25°C). Use DSC (differential scanning calorimetry) to assess thermal stability and DLS (dynamic light scattering) for aggregation studies. Cross-validate with independent techniques like NMR stability assays (monitor degradation peaks over 72 hours) .

Q. What analytical approaches confirm the absence of regioisomeric byproducts in the final product?

- Methodology : Employ -NMR to detect positional isomers (e.g., bromine at pyridine C2 vs. C4). Use NOESY to confirm spatial arrangement. LC-MS/MS with a C18 column (gradient: 5–95% acetonitrile/0.1% formic acid) can separate and quantify isomers. Reference standards for regioisomers are critical for validation .

Application-Driven Questions

Q. What in vivo models are suitable for evaluating this compound’s pharmacokinetics and toxicity?

- Methodology : Conduct rodent studies with IV/PO dosing. Measure plasma half-life (LC-MS/MS), tissue distribution, and metabolite profiling (e.g., glucuronidation of the amide group). Assess hepatotoxicity via ALT/AST levels and histopathology. Compare with structurally related compounds like Losmapimod (p38 MAPK inhibitor) for translational relevance .

Q. How can this compound serve as a precursor for radiolabeled probes in imaging studies?

- Methodology : Introduce or isotopes via halogen exchange (e.g., Cu-mediated -bromide substitution). Validate radiochemical purity (>99%) via radio-HPLC. Use microPET/CT in murine models to track biodistribution and target engagement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.